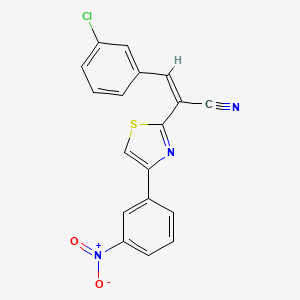
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylonitriles and has been found to exhibit various biological activities.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile involves the condensation of 3-chlorobenzaldehyde with 4-(3-nitrophenyl)thiazol-2-amine to form the corresponding Schiff base, which is then reacted with malononitrile to yield the final product.
Starting Materials
3-chlorobenzaldehyde, 4-(3-nitrophenyl)thiazol-2-amine, malononitrile
Reaction
Step 1: Condensation of 3-chlorobenzaldehyde with 4-(3-nitrophenyl)thiazol-2-amine in ethanol to form the corresponding Schiff base., Step 2: Addition of malononitrile to the Schiff base in ethanol and refluxing the mixture for several hours., Step 3: Isolation of the product by filtration and recrystallization from ethanol.
Mécanisme D'action
The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. It has also been suggested that the compound induces apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of enzymes involved in the pathogenesis of various diseases. In vivo studies have shown that the compound exhibits anticancer activity and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile in lab experiments include its high potency and selectivity for various enzymes and its potential anticancer activity. However, the limitations of using this compound include its potential toxicity and lack of in vivo studies.
Orientations Futures
There are several future directions for the research on (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile. These include:
1. Further studies on the mechanism of action of the compound.
2. In vivo studies to determine the toxicity and efficacy of the compound.
3. Studies on the potential applications of the compound in the treatment of various diseases.
4. Development of derivatives of the compound with improved selectivity and potency.
5. Identification of new targets for the compound.
Conclusion:
In conclusion, (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has potential applications in scientific research. It exhibits inhibitory activity against various enzymes and anticancer activity against various cancer cell lines. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, it has been found to exhibit anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-5-1-3-12(8-15)7-14(10-20)18-21-17(11-25-18)13-4-2-6-16(9-13)22(23)24/h1-9,11H/b14-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQMUBWSKYLGCE-AUWJEWJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
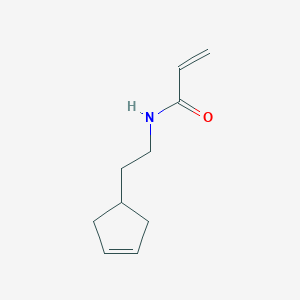
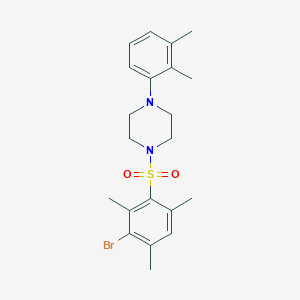
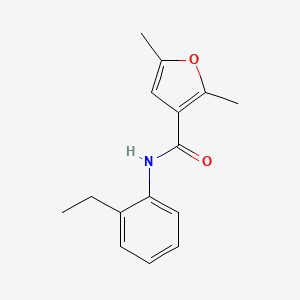
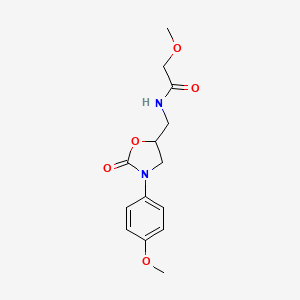
![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)
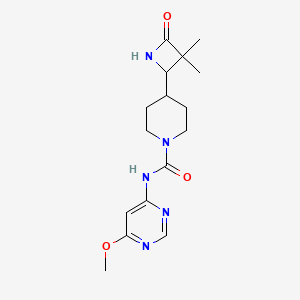
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide;hydrochloride](/img/structure/B2384373.png)
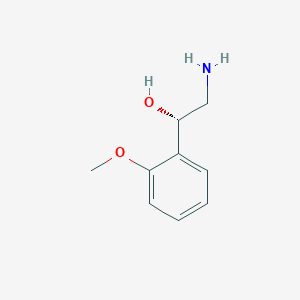
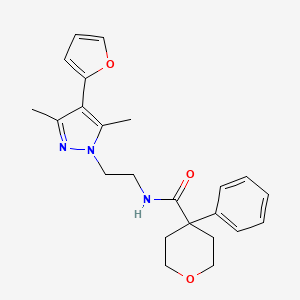
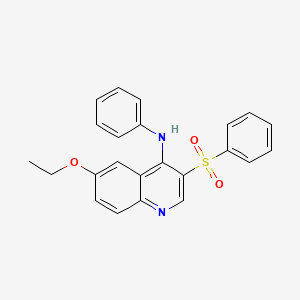
acetic acid](/img/structure/B2384381.png)
![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)